molecular formula C28H44O3 B1139068 OBAA CAS No. 221632-26-4

OBAA

Cat. No.: B1139068
CAS No.: 221632-26-4
M. Wt: 428.6 g/mol
InChI Key: ZBESASFHIWDSCJ-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-(4-octadecyl)benzoylacrylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-(4-octadecyl)benzoylacrylic acid is unique due to its potent inhibition of PLA2 and its specific molecular structure. Similar compounds include:

These compounds share the common feature of inhibiting PLA2 but differ in their molecular structures, potencies, and specific applications.

Properties

IUPAC Name

(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(29)23-24-28(30)31/h19-24H,2-18H2,1H3,(H,30,31)/b24-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBESASFHIWDSCJ-WCWDXBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874032
Record name (2E)-4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221632-26-4
Record name (2E)-4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does OBAA interact with PLA2 and what are the downstream effects of this interaction?

A1: this compound acts as a potent inhibitor of PLA2, specifically targeting the enzyme's catalytic site. [, , , ]. This inhibition prevents PLA2 from hydrolyzing phospholipids, effectively reducing the release of arachidonic acid (AA) [, , , ]. As AA is a precursor to various signaling molecules involved in inflammation and other cellular processes, this compound's inhibition of its release can have significant downstream effects. These include, but are not limited to, attenuation of LPC-induced calcium influx in cardiomyocytes [], modulation of calcium signaling and T cell spreading [], and influencing the induction of heterosynaptic cerebellar LTD [].

Q2: What is the molecular formula and weight of this compound? Is there any spectroscopic data available?

A2: Unfortunately, the provided research excerpts do not contain information on the molecular formula, weight, or spectroscopic data of this compound. To obtain this information, a comprehensive search in chemical databases or literature focusing on its structural characterization would be required.

Q3: What is known about the performance and applications of this compound under various conditions?

A3: The research excerpts primarily focus on this compound's biological activity and lack detailed information about its material compatibility and stability under various conditions. Further research is necessary to explore its suitability for specific applications, considering factors like temperature, pH, and solvent compatibility.

Q4: Does this compound possess any catalytic properties? If so, what are its applications?

A4: The provided research focuses solely on this compound's inhibitory action on PLA2 and doesn't suggest any inherent catalytic properties [, , , , , , ]. Therefore, its applications would likely stem from its ability to modulate PLA2 activity rather than acting as a catalyst itself.

Q5: How do modifications in the this compound structure impact its activity, potency, and selectivity towards PLA2?

A6: While the provided research does not delve into specific SAR studies for this compound, it highlights its potency as a PLA2 inhibitor compared to other compounds [, , ]. Further research exploring structural modifications is crucial to understand how they affect this compound's interaction with PLA2, ultimately influencing its inhibitory activity, potency, and selectivity.

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